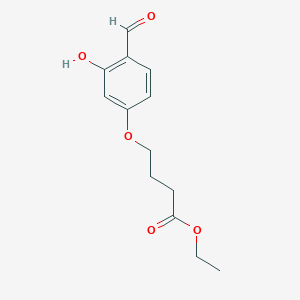
Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate is a chemical compound with the CAS Number: 152942-06-8 . It has a molecular weight of 252.27 and its IUPAC name is ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate . The compound appears as a light yellow to yellow powder or crystals .
Molecular Structure Analysis
The InChI code for Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate is 1S/C13H16O5/c1-2-17-13(16)4-3-7-18-11-6-5-10(9-14)12(15)8-11/h5-6,8-9,15H,2-4,7H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate is a solid substance . It is stored in an inert atmosphere at 2-8°C . The compound is light yellow to yellow in color and appears as a powder or crystals .科学的研究の応用
Pharmacology
In pharmacology, Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate is explored for its potential as a precursor in the synthesis of various pharmacologically active compounds. Its structure, featuring both aldehyde and ester functional groups, makes it a versatile intermediate for constructing complex molecules that could serve as new drugs or therapeutic agents .
Material Science
This compound finds applications in material science, particularly in the development of novel polymeric materials. Due to its ability to undergo polymerization reactions, it can be used to create polymers with specific properties, such as increased durability or enhanced biocompatibility, which are valuable in medical devices and sustainable materials .
Chemical Synthesis
Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate is a valuable building block in organic synthesis. It can be utilized in various chemical reactions to synthesize complex organic molecules. Its reactive sites are suitable for creating new bonds, making it a key ingredient in the design of new organic compounds with potential applications across different fields of chemistry .
Biochemistry Research
In biochemistry research, this compound’s reactivity is exploited to study enzyme-catalyzed reactions. It can act as a substrate for enzymes, helping to elucidate their mechanisms of action. This is crucial for understanding biological processes and could lead to the discovery of new targets for drug development .
Agricultural Chemistry
Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate may be used in agricultural chemistry for the synthesis of agrochemicals. Its structure allows for the creation of compounds that can serve as herbicides, pesticides, or plant growth regulators, contributing to the protection of crops and enhancement of agricultural productivity .
Environmental Science
In environmental science, this compound is of interest for its potential use in the synthesis of environmentally friendly chemicals. Researchers are looking into its application in creating biodegradable materials or chemicals that have a reduced impact on ecosystems, aligning with the goals of green chemistry .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with the compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P338 (Remove contact lenses if present and easy to do – continue rinsing), and P351 (Rinse cautiously with water for several minutes) .
特性
IUPAC Name |
ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O5/c1-2-17-13(16)4-3-7-18-11-6-5-10(9-14)12(15)8-11/h5-6,8-9,15H,2-4,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVNCWTDCVZRKAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCOC1=CC(=C(C=C1)C=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(4-fluorophenyl)-2-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2926452.png)
![(3E)-3-{[(2,3-dimethylphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2926453.png)


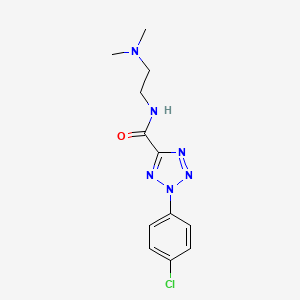

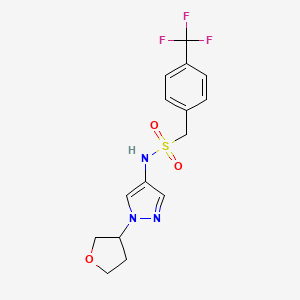

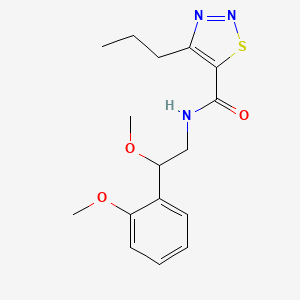

![N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(2-furyl)ethyl]-3-methoxy-benzamide](/img/structure/B2926469.png)
![1-[3,5-Bis(trifluoromethyl)phenyl]-3-propylurea](/img/structure/B2926470.png)
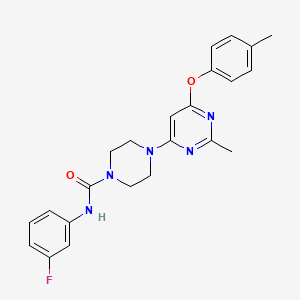
![2-[3-(2,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2926473.png)